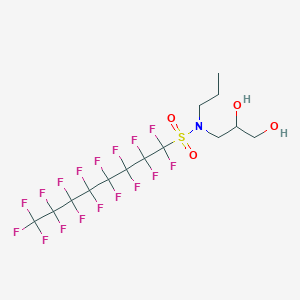
2-Chloro-1,3-difluoro-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,3-difluoro-4-iodobenzene (CDIB) is a halogenated aromatic compound that has been used in a variety of scientific and industrial applications. Its chemical structure consists of a benzene ring with two chlorine atoms, one difluoromethyl group, and one iodide group. CDIB has attracted attention due to its unique properties, such as its high solubility in polar solvents, high reactivity, and stability in air.
Applications De Recherche Scientifique
Organic Synthesis and Functionalization
- The behavior of halobenzenes, including 1,3-difluorobenzene, towards strong bases has been investigated, indicating that 2,6-dihalobenzoic acids are directly accessible by treatment with a suitable base and dry ice. This process highlights the versatility of halobenzenes in synthetic chemistry, potentially applicable to 2-Chloro-1,3-difluoro-4-iodobenzene for synthesizing carboxylic acid derivatives (Heiss, Marzi, & Schlosser, 2003).
Catalysis
- Selectfluor, a fluorinating reagent, has been utilized for various functionalizations of organic compounds, including iodination, bromination, and chlorination. This highlights the role of fluorinated reagents in enhancing the reactivity and selectivity of halogenated compounds, which could be relevant for modifying 2-Chloro-1,3-difluoro-4-iodobenzene in specific organic transformations (Stavber & Zupan, 2005).
Material Science
- The biodegradation of difluorobenzenes by the microbial strain Labrys portucalensis was studied, showing the capability to degrade 1,3-difluorobenzene, a structurally related compound to 2-Chloro-1,3-difluoro-4-iodobenzene. This research indicates potential environmental applications in the degradation and removal of halogenated organic pollutants (Moreira et al., 2009).
Fluorination Techniques
- A practical and convenient method for the fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene was developed, demonstrating an efficient approach to introduce fluorine atoms into organic molecules, which could be applicable to the functionalization of 2-Chloro-1,3-difluoro-4-iodobenzene (Kitamura et al., 2011).
Mécanisme D'action
Target of Action
Halogenated benzene compounds can interact with various biological targets depending on their specific structures. They can bind to different enzymes, receptors, or DNA, thereby affecting their function .
Mode of Action
The mode of action can vary widely. Some halogenated benzenes might inhibit enzyme activity, while others might interfere with normal cellular processes. The specific interactions depend on the exact structure of the compound and the biological target .
Biochemical Pathways
Halogenated benzenes can affect various biochemical pathways. For instance, they might interfere with the normal function of the endocrine system, disrupt cellular respiration, or induce oxidative stress .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of halogenated benzenes can vary. Factors such as the compound’s lipophilicity, the presence of metabolic enzymes, and the characteristics of the biological membrane can influence these processes .
Result of Action
The molecular and cellular effects can range from changes in gene expression and enzyme activity to cellular damage and death. These effects depend on the specific biological targets and the concentration of the compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of halogenated benzenes .
Propriétés
IUPAC Name |
2-chloro-1,3-difluoro-4-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZBGQHUCKRNDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378552 |
Source


|
| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-difluoro-4-iodobenzene | |
CAS RN |
202925-06-2 |
Source


|
| Record name | 2-chloro-1,3-difluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate](/img/structure/B1350457.png)

![2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1350460.png)
![1-{3-Chloro-4-[(4-methyl-3-nitrobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350468.png)





![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)

![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)

